molecular formula C20H32N2O2 B5799879 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B5799879
M. Wt: 332.5 g/mol
InChI Key: LBDBXEOWSXAOQJ-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a 4-methylcyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 2,4-dimethoxybenzyl and 4-methylcyclohexyl groups. Common synthetic routes include:

    N-alkylation of piperazine: This step involves the reaction of piperazine with 2,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethoxybenzyl)piperazine: Lacks the 4-methylcyclohexyl group, resulting in different chemical and biological properties.

    4-(4-methylcyclohexyl)piperazine:

    1-benzyl-4-(4-methylcyclohexyl)piperazine: Similar structure but without the methoxy groups, affecting its chemical behavior and biological activity.

Uniqueness

1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the 2,4-dimethoxybenzyl and 4-methylcyclohexyl groups, which confer distinct chemical properties and potential applications. Its dual substitution pattern allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-16-4-7-18(8-5-16)22-12-10-21(11-13-22)15-17-6-9-19(23-2)14-20(17)24-3/h6,9,14,16,18H,4-5,7-8,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDBXEOWSXAOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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